
Cyanomethyl-(morpholin-4-ylamino)-oxoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl-(morpholin-4-ylamino)-oxoazanium is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains a morpholine ring, a cyanomethyl group, and an oxoazanium moiety, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl-(morpholin-4-ylamino)-oxoazanium typically involves a two-step process. The first step is a Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom. This is followed by a Michael addition reaction under mild conditions . The reaction conditions are generally mild, involving room temperature and atmospheric pressure, making the process efficient and scalable.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method involves the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanomethyl-(morpholin-4-ylamino)-oxoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications. For example, oxidation can yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Cyanomethyl-(morpholin-4-ylamino)-oxoazanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of Cyanomethyl-(morpholin-4-ylamino)-oxoazanium involves its interaction with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The molecular targets include enzymes involved in metabolic processes and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cyanomethyl-(morpholin-4-ylamino)-oxoazanium include:
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: Known for its biological activity and use in the synthesis of polyheterocyclic derivatives.
N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide: Used in pharmaceutical applications due to its inhibitory effects on specific enzymes.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H11N4O2+ |
|---|---|
Molekulargewicht |
171.18 g/mol |
IUPAC-Name |
cyanomethyl-(morpholin-4-ylamino)-oxoazanium |
InChI |
InChI=1S/C6H11N4O2/c7-1-2-10(11)8-9-3-5-12-6-4-9/h2-6H2,(H,8,11)/q+1 |
InChI-Schlüssel |
JGVYGHXKSSOMIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1N[N+](=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)



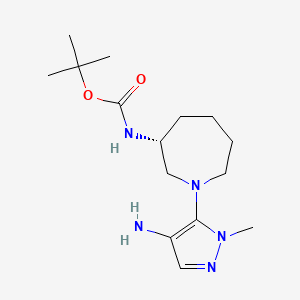
![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)
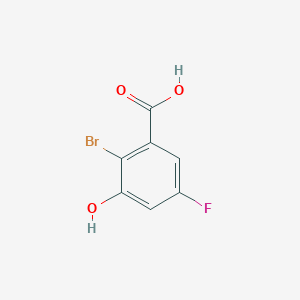
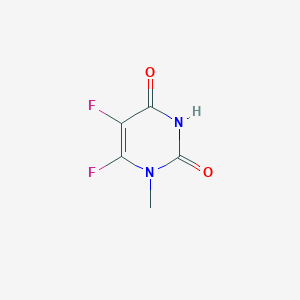
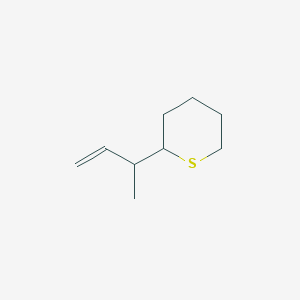
![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
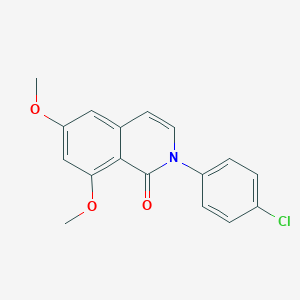

![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)

